molecular formula C9H9FN2O4 B8456460 Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No.: B8456460
M. Wt: 228.18 g/mol
InChI Key: RISADYSLEFVKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-fluoro-5-nitrobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups at positions 4, 2, and 5, respectively. The ethyl ester group at the carboxyl position distinguishes it from methyl or other alkyl esters. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which enables diverse reactivity, such as reduction of the nitro group to amine intermediates (as seen in analogous syntheses) or participation in hydrogen-bonding networks .

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

ethyl 4-amino-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2,11H2,1H3

InChI Key

RISADYSLEFVKMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Ethyl 4-amino-2-fluoro-5-nitrobenzoate NH₂ (4), F (2), NO₂ (5), COOEt ~254.2 Amino, Nitro, Fluoro, Ester
Mthis compound NH₂ (4), F (2), NO₂ (5), COOMe ~240.2 Amino, Nitro, Fluoro, Ester
Ethyl 4-fluoro-3-nitrobenzoate F (4), NO₂ (3), COOEt ~229.2 Fluoro, Nitro, Ester
Ethyl 5-amino-2-chloro-4-fluorobenzoate NH₂ (5), Cl (2), F (4), COOEt ~233.6 Amino, Chloro, Fluoro, Ester
Ethyl 4-nitrobenzoate NO₂ (4), COOEt ~195.2 Nitro, Ester
Key Observations:
  • Electronic Effects: The presence of electron-withdrawing groups (NO₂, F) at positions 2 and 5 in the target compound creates a polarized aromatic system, enhancing reactivity toward nucleophilic substitution compared to analogs like Ethyl 4-nitrobenzoate, which lacks fluorine and amino groups .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) of Methyl Analog (Reference Data)
Adduct m/z CCS (Ų)
[M+H]+ 215.04627 138.4
[M+Na]+ 237.02821 149.4
[M-H]- 213.03171 139.4
  • Insight : While direct CCS data for the ethyl variant is unavailable, its methyl analog’s CCS values suggest moderate molecular size and polarity. The ethyl group would likely increase CCS due to greater mass and steric bulk.

Hydrogen Bonding and Crystallography

  • The amino and nitro groups enable robust hydrogen-bonding networks, as described in Etter’s graph-set analysis . This property is critical in crystal engineering and contrasts with analogs lacking both groups (e.g., Ethyl 4-fluorobenzoate), which rely on weaker van der Waals interactions.

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